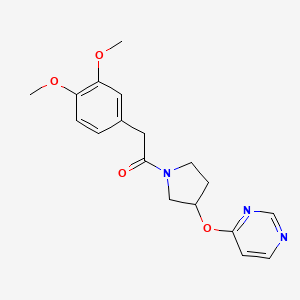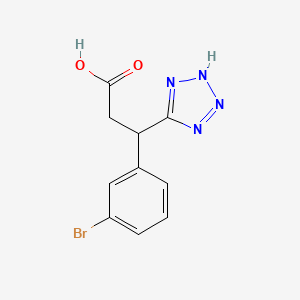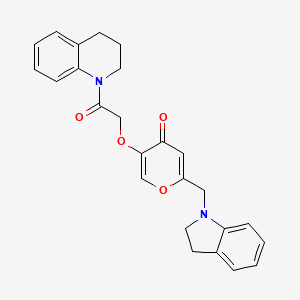![molecular formula C11H18N2 B2702327 [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine CAS No. 927994-69-2](/img/structure/B2702327.png)
[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine” is a chemical compound with the CAS Number: 927994-69-2 . It has a molecular weight of 178.28 and its IUPAC name is N2,N~2~-dimethyl-1-(4-methylphenyl)-1,2-ethanediamine . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C11H18N2 . The InChI code is 1S/C11H18N2/c1-9-4-6-10(7-5-9)11(12)8-13(2)3/h4-7,11H,8,12H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 178.27 and a molecular formula of C11H18N2 .Aplicaciones Científicas De Investigación
Pharmacological Effects and Kinetics
[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine and its analogs have been studied for their acute effects in humans, focusing on physiological and subjective effects. For instance, a study on 2,5-Dimethoxy-4-ethylphenethylamine (2C-E), a compound with a similar structure and possibly related pharmacological profile, highlighted its psychedelic effects, including alterations in perception and euphoria. This research aimed to understand the compound's pharmacokinetics and acute impacts on heart rate and blood pressure, offering insights into its interaction with serotonin receptors (Papaseit et al., 2020).
Toxicity and Safety Profiles
Research on the toxicity and safety profiles of related compounds, such as orphenadrine (N,N-dimethyl-2-(o-methyl-alpha-phenylbenzyloxy)ethylamine), provides valuable information on potential toxic effects following ingestion. A case report of orphenadrine poisoning in a child has highlighted the compound's central anticholinergic toxicity, demonstrating the importance of understanding the safety and toxicological aspects of these compounds (Garza et al., 2000).
Metabolic and Excretory Patterns
The metabolism and excretion of [N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a compound sharing structural similarities with this compound, have been explored in cancer patients. This research provides insight into the biotransformation reactions, including N-oxidation and acridone formation, which are significant for understanding the metabolic pathways and potential detoxification processes of similar compounds (Schofield et al., 1999).
Diagnostic and Imaging Applications
Studies have also investigated the use of analogs such as [123I]ADAM in diagnostic and imaging applications, particularly for detecting serotonin transporters in the human brain. This research underscores the potential of this compound analogs in medical imaging and the assessment of neurological conditions, providing a basis for understanding the biodistribution, radiation dosimetry, and the diagnostic value of these compounds (Kauppinen et al., 2002).
Safety and Hazards
The safety information available indicates that this compound is dangerous. The hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
N',N'-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9-4-6-10(7-5-9)11(12)8-13(2)3/h4-7,11H,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKFDJYYIBKNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927994-69-2 |
Source


|
| Record name | [2-amino-2-(4-methylphenyl)ethyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2702246.png)
![4-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2702249.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline](/img/structure/B2702250.png)

![7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2702253.png)

![N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2702256.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B2702258.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2702259.png)


![N-(2,3-dimethoxyphenyl)-4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2702266.png)
![6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2702267.png)
